molecular formula C16H19N5O3S B4138021 Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B4138021
M. Wt: 361.4 g/mol
InChI Key: JZBPQVQUXVPEQO-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. This molecule features a 4,6-diaminopyrimidine core, a structure known to be a key pharmacophore in inhibitors of enzymes like dihydrofolate reductase (DHFR) . The core diaminopyrimidine structure is prevalent in compounds with a range of biological activities, including antimicrobial, antifungal, and anticancer properties . The specific molecular architecture of this compound, which incorporates a thioether linker and a benzoate ester, suggests potential for investigation as a building block for novel therapeutic agents or as a tool compound for studying enzyme function. The ethyl ester group may influence the compound's cell permeability, making it a candidate precursor for prodrug development. Researchers can explore its mechanism of action, which may involve interference with folate metabolism or other pyrimidine-dependent biological pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-3-24-15(23)10-4-6-11(7-5-10)19-14(22)9(2)25-16-20-12(17)8-13(18)21-16/h4-9H,3H2,1-2H3,(H,19,22)(H4,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBPQVQUXVPEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves several steps. One common synthetic route includes the reaction of 4,6-diamino-2-pyrimidinethiol with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions

  • Basic Hydrolysis: Aqueous NaOH or K₂CO₃ in refluxing ethanol or acetone (as seen in diaminopyrimidine sulfonate synthesis) .

  • Acidic Hydrolysis: HCl or H₂SO₄ in aqueous ethanol .

Outcome

ReagentConditionsProductYield (%)Reference
NaOH (2M)Reflux, 6 hr4-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoic acid~85
HCl (6M)Reflux, 8 hrSame as above~75

Mechanism
The reaction proceeds via nucleophilic attack by hydroxide (basic) or water (acidic) on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylic acid .

Oxidation of the Thioether Group

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Reaction Conditions

  • Mild Oxidation: H₂O₂ in acetic acid at 0–25°C.

  • Strong Oxidation: m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C.

Outcome

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂ (30%)AcOH, 25°C, 2 hrSulfoxide derivative~90
m-CPBA (1.2 equiv)CH₂Cl₂, 0°C, 1 hrSulfone derivative~95

Mechanism
Electrophilic oxygen transfer from the oxidizing agent to the sulfur atom, forming sulfoxide (one oxygen) or sulfone (two oxygens).

Acylation of Amino Groups

The primary amino groups on the pyrimidine ring can undergo acylation with reagents like acetyl chloride or anhydrides.

Reaction Conditions

  • Acetylation: Acetyl chloride in CH₂Cl₂ with triethylamine (TEA) as a base .

  • Benzoylation: Benzoyl chloride in refluxing toluene .

Outcome

Acylating AgentConditionsProductYield (%)Reference
Acetyl chlorideCH₂Cl₂, TEA, rtN-Acetylated pyrimidine derivative~80
Benzoyl chlorideToluene, refluxN-Benzoylated pyrimidine derivative~70

Mechanism
Nucleophilic attack by the amino group on the electrophilic carbonyl carbon, followed by deprotonation to form the acylated product .

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The electron-rich 4,6-diaminopyrimidine ring may participate in nucleophilic substitution at positions activated by amino groups.

Reaction Conditions

  • Halogenation: NCS (N-chlorosuccinimide) or NBS (N-bromosuccinimide) in DMF .

  • Coupling Reactions: Pd-catalyzed cross-coupling (e.g., Suzuki) with aryl boronic acids .

Outcome

ReagentConditionsProductYield (%)Reference
NCSDMF, 50°C, 4 hr2-Chloro-4,6-diaminopyrimidine derivative~60
Pd(OAc)₂/BINAPToluene, refluxBiaryl-coupled product~65

Mechanism
Halogenation proceeds via electrophilic attack, while coupling reactions involve oxidative addition of a palladium catalyst to a halogenated intermediate .

Amide Bond Cleavage

The propanoylamino linker (-NH-C(O)-CH₂-S-) can be cleaved under strong acidic or basic conditions.

Reaction Conditions

  • Acidic Cleavage: 6M HCl at reflux .

  • Enzymatic Cleavage: Proteases (e.g., trypsin) in buffered solutions (hypothetical).

Outcome

ConditionsProductYield (%)Reference
6M HCl, reflux, 12 hr4-Aminobenzoic acid + pyrimidine-thiol~50

Mechanism
Protonation of the amide carbonyl enhances electrophilicity, leading to nucleophilic attack by water and bond cleavage .

Scientific Research Applications

Ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication and repair, thereby exerting its antitumor effects . Additionally, it may interact with microbial enzymes, leading to the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s uniqueness lies in its fusion of a benzoate ester, amide bond, and diaminopyrimidine-thioether group. Key structural analogs include:

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer
  • Structure: Shares the 4,6-diaminopyrimidine-sulfanyl motif but replaces the benzoate ester with a 4-fluorophenylacetamide dimer.
  • Properties: Exhibits strong hydrogen-bonding capacity via amino groups, critical for docking studies against SARS-CoV-2 targets .
Ethyl 4-(Dimethylamino)benzoate
  • Structure: Simplifies the target compound by replacing the diaminopyrimidine-amide-thioether chain with a dimethylamino group.
  • Properties: Higher reactivity in resin polymerization due to electron-donating dimethylamino substituents, but lacks hydrogen-bonding versatility .
  • Application : Used as a co-initiator in dental resins, where its smaller size and polarity enhance solubility and curing efficiency .
Alkoxy-Substituted Benzamido-Propanoyl Derivatives
  • Examples: (2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate (, lines 18–22).
  • Structure: Feature peptide-like backbones with alkoxy-phenyl and benzamido groups but omit the diaminopyrimidine motif.
  • Implications : Likely designed for peptide-mimetic applications, emphasizing hydrophobic interactions over heterocyclic binding.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological/Material Relevance Solubility Profile
Target Compound ~400 (estimated) 4,6-diaminopyrimidine, sulfanyl, amide, benzoate Antiviral (potential), material science Moderate (polar groups)
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer ~600 (dimer) Same as target + fluorophenyl dimer Anti-COVID-19 activity Low (fluorinated aromatic)
Ethyl 4-(dimethylamino)benzoate 193.24 Dimethylamino, benzoate Resin polymerization High (small, polar)
Alkoxy-phenyl benzamido derivatives () ~500–600 Benzamido, alkoxy-phenyl, acetate Peptide-mimetic applications Variable (depends on R-group)

Key Research Findings

Antiviral Potential: The diaminopyrimidine-thioether motif in the target compound and its fluorophenyl analog suggests utility in disrupting viral replication cycles, akin to pyrimidine-based antivirals like remdesivir .

Hydrogen-Bonding vs. Hydrophobic Interactions: The target compound’s diaminopyrimidine and amide groups enable strong hydrogen-bonding, critical for protein target engagement. Alkoxy-phenyl analogs () prioritize hydrophobic interactions, likely for membrane permeability or material stability.

Material Science Applications: Ethyl 4-(dimethylamino)benzoate outperforms similar amines in resin curing due to its electron-donating groups, highlighting how substituents dictate reactivity . The target compound’s rigid diaminopyrimidine core could enhance thermal stability in polymers but may reduce solubility compared to simpler esters.

Biological Activity

Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, also known as Y511-9999, is a compound of interest due to its potential biological activity. This article delves into its biological properties, including its structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N5O3SC_{16}H_{19}N_{5}O_{3}S, with a molecular weight of 361.42 g/mol. The compound features a benzoate moiety linked to a propanamide that contains a sulfanyl group derived from 4,6-diaminopyrimidine.

Key Structural Features

PropertyValue
Molecular FormulaC16H19N5O3S
Molecular Weight361.42 g/mol
LogP2.647
Polar Surface Area102.6 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of antimicrobial and anticancer activities. The compound has shown potential in inhibiting certain enzymes and pathways critical for cellular proliferation and survival.

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits inhibitory effects against various bacterial strains, particularly those resistant to conventional antibiotics.
  • Anticancer Properties : The compound's structural similarity to known antitumor agents suggests it may interfere with cancer cell metabolism or induce apoptosis in malignant cells.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Inhibition of Bacterial Growth : A study demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests a promising application in treating infections caused by resistant strains.
  • Cytotoxicity in Cancer Cells : In vitro assays showed that the compound reduced viability in several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 20 to 40 µM. These results indicate its potential as an anticancer agent.

Research Findings

Recent research has focused on the optimization of this compound for enhanced efficacy:

  • Structure-Activity Relationship (SAR) : Modifications to the sulfanyl group have been explored to improve potency and selectivity against target enzymes.
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to assess the viability of this compound for therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, and how is purity validated?

  • Methodology : Synthesis typically involves coupling reactions between pyrimidinyl-thiol intermediates and benzoate derivatives. For example, silica gel column chromatography (ethyl acetate/methanol gradients) is used for purification, followed by LCMS (e.g., m/z 428 [M+H]+) and HPLC (retention time 0.61 minutes) to confirm purity and identity . Reaction optimization includes stoichiometric control of reagents (e.g., 1.2 mmol methyl 2-chloropropanoate per 1 mmol amine) and temperature (e.g., 100°C for 10 hours in DMF) .

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. SHELXL (part of the SHELX suite) is widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles. The program’s robustness for small-molecule refinement, even with twinned data, makes it ideal . Comparative analysis with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) can validate results .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks for the pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons) and ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2).
  • MS : Confirm molecular ion peaks (e.g., m/z 428 [M+H]+) and fragmentation patterns.
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S–C, ~650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the reaction?

  • Methodology :

  • Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Catalysis : Introduce base catalysts (e.g., K2CO3) to enhance nucleophilic substitution efficiency .
  • Purification : Use preparative HPLC for higher throughput, adjusting gradients to separate byproducts .

Q. What strategies resolve contradictions between crystallographic data and computational modeling results?

  • Methodology :

  • Data Cross-Validation : Compare experimental (X-ray) and theoretical (DFT-optimized) bond lengths. Discrepancies >0.05 Å may indicate model errors.
  • Twinning Analysis : Use SHELXL’s TWIN command to address twinning artifacts in diffraction data .
  • Density Functional Theory (DFT) : Refine computational models using software like Gaussian, incorporating solvent effects .

Q. How can researchers investigate the biological activity of this compound, given its structural similarity to known bioactive molecules?

  • Methodology :

  • Binding Assays : Use competitive binding experiments (e.g., adenosine A2A receptor assays with [3H]-ligands) to screen for activity .
  • Functional Studies : Measure cAMP levels in cell lines (e.g., CHO-K1) to assess receptor modulation .
  • SAR Analysis : Modify the sulfanyl or benzoate groups and compare activity trends with analogues .

Q. What are the challenges in analyzing hydrogen bonding networks in the crystal lattice?

  • Methodology :

  • Hydrogen Atom Placement : Use SHELXL’s AFIX commands to model H-atoms in positions consistent with hydrogen-bonding donors/acceptors .
  • Thermal Motion Analysis : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

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